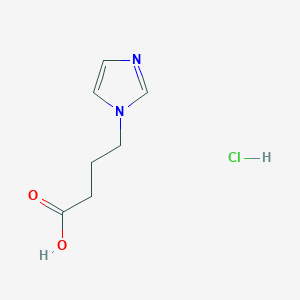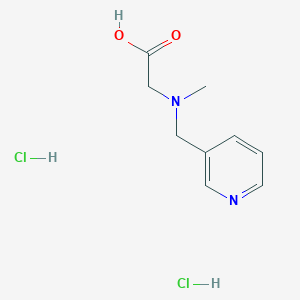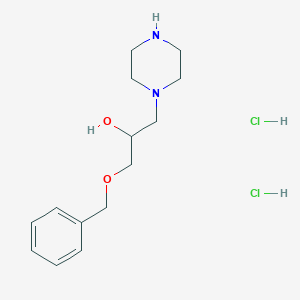![molecular formula C7H17N3O2 B1389696 Methyl-[2-(2-methyl-imidazol-1-yl)-ethyl]-amine Dihydrat CAS No. 1185299-41-5](/img/structure/B1389696.png)
Methyl-[2-(2-methyl-imidazol-1-yl)-ethyl]-amine Dihydrat
Übersicht
Beschreibung
Methyl-[2-(2-methyl-imidazol-1-yl)-ethyl]-amine dihydrate is a chemical compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. The presence of the imidazole ring imparts unique chemical properties to the compound, making it a valuable component in scientific research and industrial applications.
Wissenschaftliche Forschungsanwendungen
Methyl-[2-(2-methyl-imidazol-1-yl)-ethyl]-amine dihydrate has numerous scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a catalyst in various chemical reactions.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases, including its use as an antimicrobial and anticancer agent.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Wirkmechanismus
Target of Action
Imidazole derivatives, which this compound is a part of, have been known to exhibit a broad range of biological activities .
Mode of Action
Imidazole derivatives have been reported to interact with various biological targets, leading to a wide range of effects .
Biochemical Pathways
Imidazole derivatives have been reported to influence a variety of biochemical pathways, contributing to their diverse biological activities .
Result of Action
Imidazole derivatives have been reported to exhibit a range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemische Analyse
Biochemical Properties
Methyl-[2-(2-methyl-imidazol-1-yl)-ethyl]-amine dihydrate plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is known to interact with enzymes involved in metabolic pathways, influencing their activity and stability . The compound’s imidazole ring structure allows it to form hydrogen bonds and coordinate with metal ions, which can affect enzyme function and protein stability .
Cellular Effects
Methyl-[2-(2-methyl-imidazol-1-yl)-ethyl]-amine dihydrate has been observed to impact various cellular processes. It influences cell signaling pathways, gene expression, and cellular metabolism . The compound’s interaction with cellular proteins can lead to changes in cell function, including alterations in metabolic flux and enzyme activity . Additionally, it has shown antiproliferative activities against certain cancer cell lines, such as SW620 and HeLa cells .
Molecular Mechanism
The molecular mechanism of Methyl-[2-(2-methyl-imidazol-1-yl)-ethyl]-amine dihydrate involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites . It can also influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in cellular function and metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl-[2-(2-methyl-imidazol-1-yl)-ethyl]-amine dihydrate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of Methyl-[2-(2-methyl-imidazol-1-yl)-ethyl]-amine dihydrate vary with different dosages in animal models. At lower doses, the compound may have beneficial effects on cellular function and metabolism . At higher doses, it can exhibit toxic or adverse effects, including changes in enzyme activity and metabolic pathways . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at certain dosage levels .
Metabolic Pathways
Methyl-[2-(2-methyl-imidazol-1-yl)-ethyl]-amine dihydrate is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in cellular metabolism . The compound can affect metabolic flux and alter the levels of metabolites in cells . Its imidazole ring structure allows it to participate in redox reactions and coordinate with metal ions, influencing enzyme activity and stability .
Transport and Distribution
The transport and distribution of Methyl-[2-(2-methyl-imidazol-1-yl)-ethyl]-amine dihydrate within cells and tissues are mediated by specific transporters and binding proteins . The compound can be localized to certain cellular compartments, where it exerts its effects on enzyme activity and metabolic pathways . Its distribution within tissues can influence its overall impact on cellular function and metabolism .
Subcellular Localization
Methyl-[2-(2-methyl-imidazol-1-yl)-ethyl]-amine dihydrate is localized to specific subcellular compartments, where it affects its activity and function . The compound’s targeting signals and post-translational modifications direct it to particular organelles, such as the mitochondria or nucleus . This localization is crucial for its role in regulating enzyme activity, gene expression, and cellular metabolism .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
. This reaction forms the imidazole ring, which is then further functionalized to introduce the methyl and ethylamine groups. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of Methyl-[2-(2-methyl-imidazol-1-yl)-ethyl]-amine dihydrate may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process includes purification steps such as crystallization and recrystallization to obtain the dihydrate form of the compound. Quality control measures are implemented to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl-[2-(2-methyl-imidazol-1-yl)-ethyl]-amine dihydrate undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazolone derivatives.
Reduction: Reduction reactions can modify the nitrogen atoms in the imidazole ring.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include imidazolone derivatives, reduced imidazole compounds, and various substituted imidazole derivatives
Vergleich Mit ähnlichen Verbindungen
Methyl-[2-(2-methyl-imidazol-1-yl)-ethyl]-amine dihydrate can be compared with other imidazole-containing compounds, such as:
2-Methylimidazole: Used to simulate the coordination of histidine to heme complexes.
N-Methyl-1-(4-methyl-1H-imidazol-2-yl)methanamine dihydrochloride: Another imidazole derivative with distinct chemical properties.
The uniqueness of Methyl-[2-(2-methyl-imidazol-1-yl)-ethyl]-amine dihydrate lies in its specific functional groups and the presence of the dihydrate form, which can influence its solubility and reactivity.
Eigenschaften
IUPAC Name |
N-methyl-2-(2-methylimidazol-1-yl)ethanamine;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3.2H2O/c1-7-9-4-6-10(7)5-3-8-2;;/h4,6,8H,3,5H2,1-2H3;2*1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHIUWAAIFMZXJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCNC.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![C-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-C-furan-2-yl-methylamine hydrochloride](/img/structure/B1389613.png)


![4-Ethyl-3-methylsulfanyl-5-pyrrolidin-2-YL-4H-[1,2,4]triazole hydrochloride](/img/structure/B1389617.png)







![2-chloro-1-[6-(ethylsulfonyl)-2,3-dihydro-4H-1,4-benzoxazin-4-yl]-1-ethanone](/img/structure/B1389633.png)


